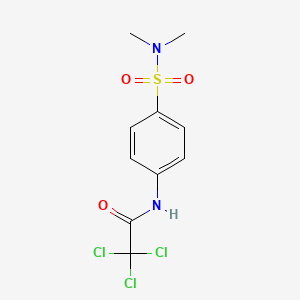
Acetanilide, 2,2,2-trichloro-4'-(dimethylsulfamoyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetanilide, 2,2,2-trichloro-4’-(dimethylsulfamoyl)-: is a chemical compound with the molecular formula C10H11Cl3N2O3S and a molecular weight of 345.63 g/mol . It is known for its unique structure, which includes a trichloroacetyl group and a dimethylsulfamoyl group attached to an acetanilide backbone .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Acetanilide, 2,2,2-trichloro-4’-(dimethylsulfamoyl)- typically involves the reaction of 2,2,2-trichloroacetyl chloride with 4-(dimethylsulfamoyl)aniline under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to ensure efficiency and safety .
化学反応の分析
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the trichloroacetyl group.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a substituted acetanilide derivative .
科学的研究の応用
Chemistry: In chemistry, Acetanilide, 2,2,2-trichloro-4’-(dimethylsulfamoyl)- is used as a reagent in organic synthesis, particularly in the formation of complex molecules through substitution reactions .
Biology and Medicine: Its unique structure allows for the exploration of new drug candidates with potential therapeutic effects .
Industry: In the industrial sector, it is used in the production of dyes and pigments, where its reactivity and stability are advantageous .
作用機序
The mechanism by which Acetanilide, 2,2,2-trichloro-4’-(dimethylsulfamoyl)- exerts its effects involves its interaction with specific molecular targets. The trichloroacetyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules . This interaction can lead to the modification of proteins or nucleic acids, potentially altering their function .
類似化合物との比較
Acetanilide: A simpler analog without the trichloroacetyl and dimethylsulfamoyl groups.
N-Phenylacetamide: Another analog with a similar backbone but different substituents.
Uniqueness: The presence of both the trichloroacetyl and dimethylsulfamoyl groups in Acetanilide, 2,2,2-trichloro-4’-(dimethylsulfamoyl)- makes it unique compared to its simpler analogs.
特性
CAS番号 |
23280-37-7 |
|---|---|
分子式 |
C10H11Cl3N2O3S |
分子量 |
345.6 g/mol |
IUPAC名 |
2,2,2-trichloro-N-[4-(dimethylsulfamoyl)phenyl]acetamide |
InChI |
InChI=1S/C10H11Cl3N2O3S/c1-15(2)19(17,18)8-5-3-7(4-6-8)14-9(16)10(11,12)13/h3-6H,1-2H3,(H,14,16) |
InChIキー |
WVBWSUCQCYHTMJ-UHFFFAOYSA-N |
正規SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C(Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-chloro-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine;hydrochloride](/img/structure/B14010169.png)
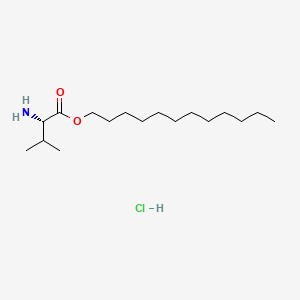
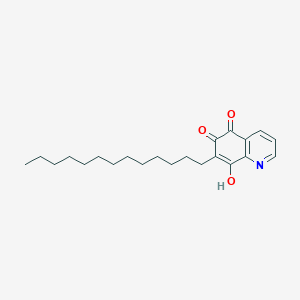
![Ethyl 3-[(2-hydroxyethyl)sulfanyl]propanoate](/img/structure/B14010175.png)
![6-[(4-chlorophenyl)methylsulfanyl]-7H-purin-2-amine](/img/structure/B14010176.png)

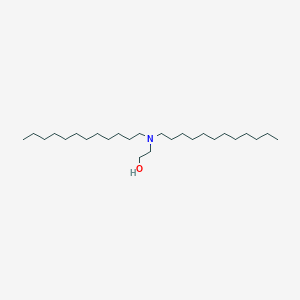
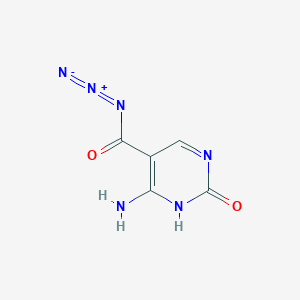

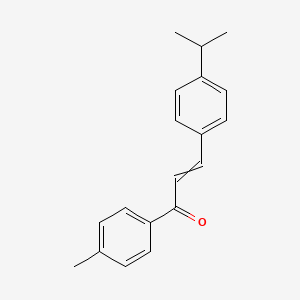
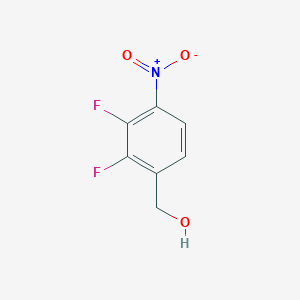
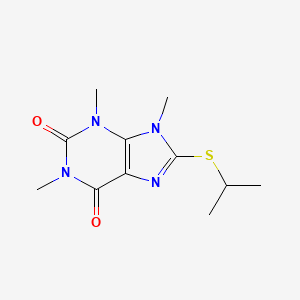

![N-[4-(5-nitrofuran-2-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B14010239.png)
